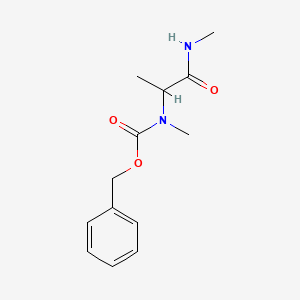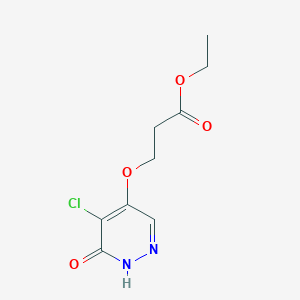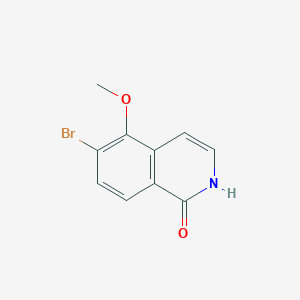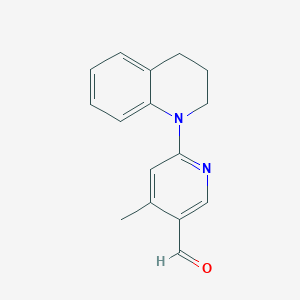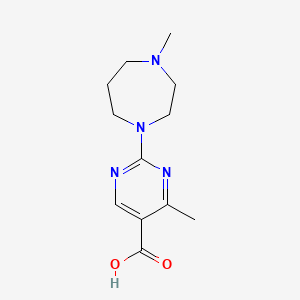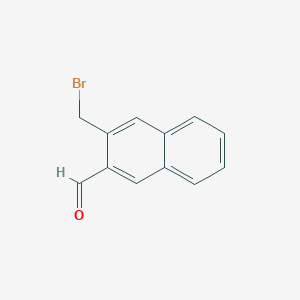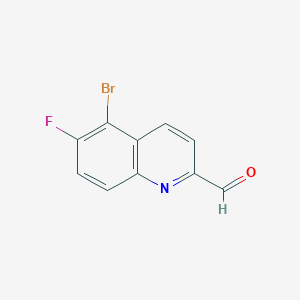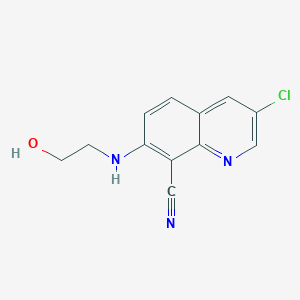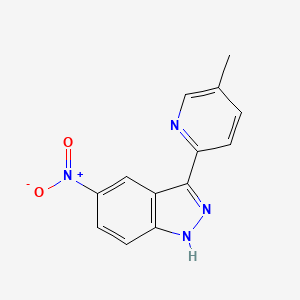
3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position and a nitro group at the 5-position of the indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with 5-nitro-1H-indazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: m-chloroperbenzoic acid.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: 3-(5-methylpyridin-2-yl)-5-amino-1H-indazole.
Oxidation: this compound N-oxide.
Substitution: Various halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indazole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(5-methylpyridin-2-yl)-1H-indazole: Lacks the nitro group, which may result in different reactivity and biological activity.
5-nitro-1H-indazole: Lacks the pyridine ring, which may affect its binding affinity to certain targets.
3-(5-chloropyridin-2-yl)-5-nitro-1H-indazole: Substitution of the methyl group with a chlorine atom can alter the compound’s electronic properties and reactivity.
Uniqueness
3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole is unique due to the presence of both a nitro group and a methyl-substituted pyridine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1356087-94-9 |
|---|---|
分子式 |
C13H10N4O2 |
分子量 |
254.24 g/mol |
IUPAC名 |
3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C13H10N4O2/c1-8-2-4-12(14-7-8)13-10-6-9(17(18)19)3-5-11(10)15-16-13/h2-7H,1H3,(H,15,16) |
InChIキー |
JYWIARCFWALNAT-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




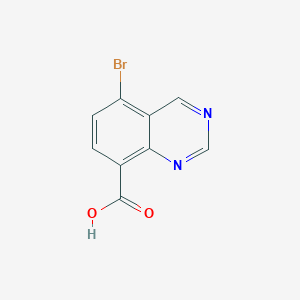
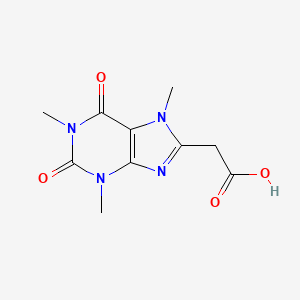
![6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11863434.png)
